8-tert-Butoxy-6-methyloct-3-en-2-one
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Overview
Description
8-tert-Butoxy-6-methyloct-3-en-2-one is an organic compound with the molecular formula C13H24O2. It is a ketone with a tert-butoxy group and a methyl group attached to an oct-3-en-2-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butoxy-6-methyloct-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a suitable enone precursor with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents and advanced catalytic systems to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
8-tert-Butoxy-6-methyloct-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
8-tert-Butoxy-6-methyloct-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-tert-Butoxy-6-methyloct-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups and the formation of new chemical bonds. These interactions can lead to changes in biological activity and the modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
8-tert-Butoxy-6-methyloct-3-en-2-ol: A similar compound with an alcohol group instead of a ketone.
6-Methyl-8-tert-butoxy-3-octanone: Another related compound with a different arrangement of functional groups.
Uniqueness
8-tert-Butoxy-6-methyloct-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
62581-35-5 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
6-methyl-8-[(2-methylpropan-2-yl)oxy]oct-3-en-2-one |
InChI |
InChI=1S/C13H24O2/c1-11(7-6-8-12(2)14)9-10-15-13(3,4)5/h6,8,11H,7,9-10H2,1-5H3 |
InChI Key |
HWAHPJQMNHRIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(C)(C)C)CC=CC(=O)C |
Origin of Product |
United States |
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